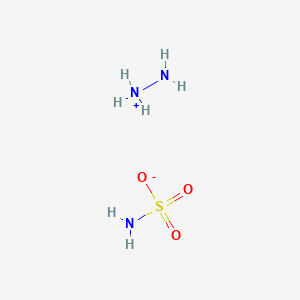
Hydrazinium sulphamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinium sulphamate, also known as hydrazine sulphamate, is a chemical compound with the formula N₂H₆SO₄. It is a white, water-soluble solid at room temperature and is commonly used in various chemical and industrial applications. The compound is known for its stability and non-volatility, making it a preferred choice over pure hydrazine in certain contexts .
Vorbereitungsmethoden
Hydrazinium sulphamate can be synthesized by treating an aqueous solution of hydrazine (N₂H₄) with sulphamic acid (H₃NSO₃). The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product . Industrial production methods often involve the use of high-purity reagents and precise reaction conditions to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Hydrazinium sulphamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen gas and other by-products.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the hydrazine moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hydrazinium sulphamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic and inorganic compounds.
Biology: Employed in biochemical assays and as a reducing agent in certain biological reactions.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit certain metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of hydrazinium sulphamate involves its ability to interact with various molecular targets and pathways. For instance, it can inhibit the enzyme phosphoenolpyruvate carboxykinase (PEP-CK), which plays a crucial role in gluconeogenesis. This inhibition can lead to a decrease in glucose production, which is beneficial in certain medical conditions .
Vergleich Mit ähnlichen Verbindungen
Hydrazinium sulphamate can be compared with other hydrazine derivatives such as:
- Hydrazinium acetate
- Hydrazinium metavanadate
- Hydrazinium sulphite
- Hydrazinium thiocyanate
These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its stability and non-volatility, making it suitable for applications where these properties are essential .
Eigenschaften
CAS-Nummer |
39935-03-0 |
|---|---|
Molekularformel |
H7N3O3S |
Molekulargewicht |
129.14 g/mol |
IUPAC-Name |
aminoazanium;sulfamate |
InChI |
InChI=1S/H4N2.H3NO3S/c1-2;1-5(2,3)4/h1-2H2;(H3,1,2,3,4) |
InChI-Schlüssel |
HSXWNLKTKLBOBR-UHFFFAOYSA-N |
Kanonische SMILES |
[NH3+]N.NS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


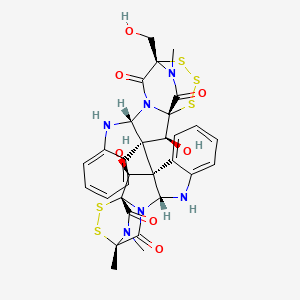
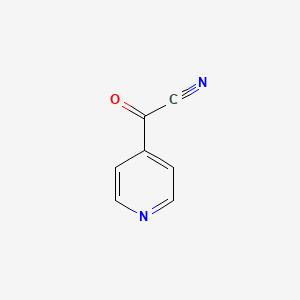
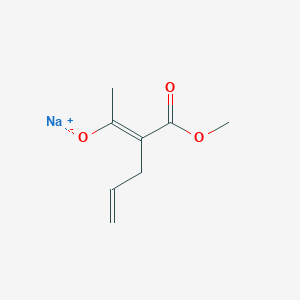
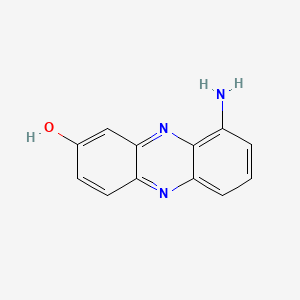
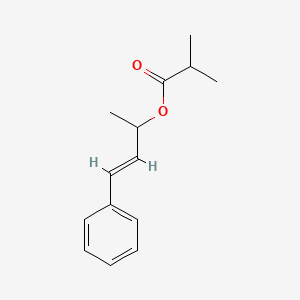

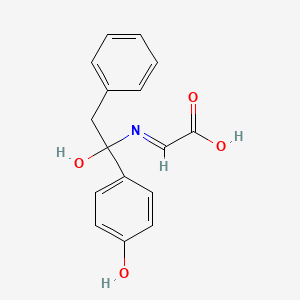
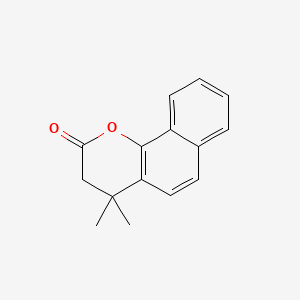
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)


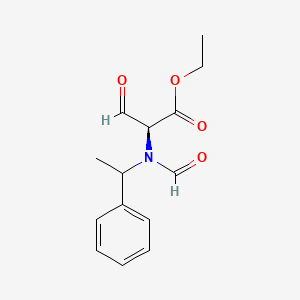
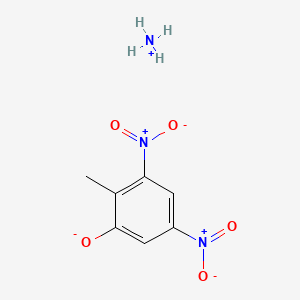
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)
